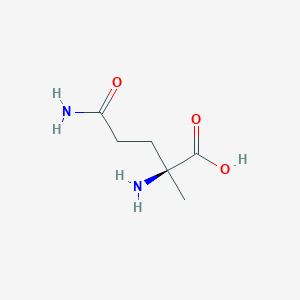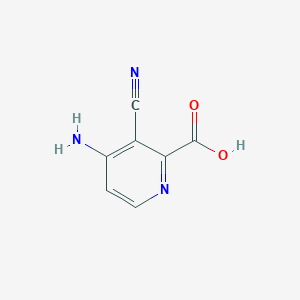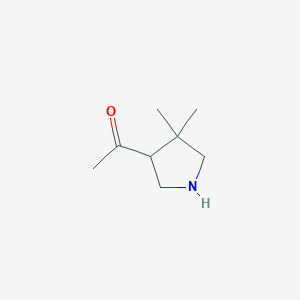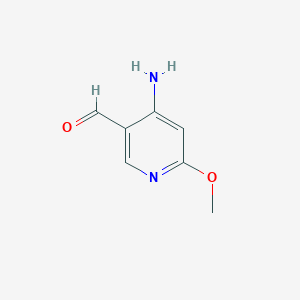
4-Amino-6-methoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methoxynicotinaldehyde is an organic compound with the molecular formula C7H8N2O2. It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a methoxy group at the 6-position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methoxynicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 6-methoxynicotinaldehyde.
Amination: The 6-methoxynicotinaldehyde undergoes an amination reaction to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Amino-6-methoxynicotinic acid.
Reduction: 4-Amino-6-methoxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-6-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Amino-6-methoxynicotinaldehyde involves its interaction with various molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxynicotinaldehyde: Lacks the amino group at the 4-position.
4-Amino-3-methoxynicotinaldehyde: Has the methoxy group at the 3-position instead of the 6-position.
4-Amino-6-chloronicotinaldehyde: Contains a chlorine atom instead of a methoxy group at the 6-position
Uniqueness
4-Amino-6-methoxynicotinaldehyde is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and potential biological activities that are distinct from its analogs.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
4-amino-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3,(H2,8,9) |
Clave InChI |
XFCMMMROKLTMEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




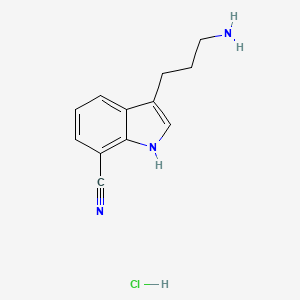
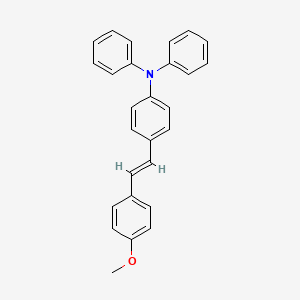

![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)


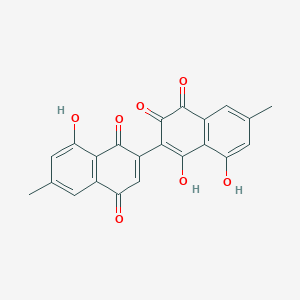
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
